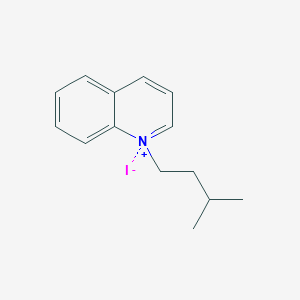

1-(3-methylbutyl)quinolin-1-ium;iodide

Descripción

These compounds are characterized by a quinoline core substituted with a cationic nitrogen-bound alkyl chain and a halide counterion. They are frequently explored for antimicrobial, fluorescent, and antiproliferative applications due to their tunable electronic and steric properties .

Propiedades

IUPAC Name |

1-(3-methylbutyl)quinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N.HI/c1-12(2)9-11-15-10-5-7-13-6-3-4-8-14(13)15;/h3-8,10,12H,9,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHQMMYIQANKBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

Quinoline reacts with 3-methylbutyl iodide in a 1:1 molar ratio under anhydrous conditions. The mechanism involves the formation of a quinolinium intermediate, where the iodide counterion stabilizes the positive charge on the nitrogen. Elevated temperatures (60–80°C) accelerate the reaction, achieving completion within 6–12 hours. Excess alkylating agent (1.2–1.5 equivalents) is often employed to compensate for volatility losses of 3-methylbutyl iodide.

Solvent and Base Optimization

Yields improve significantly in solvents with high dielectric constants. For example, DMF at 70°C affords 85–90% yield, whereas toluene yields <50% due to poor solubility of quinoline. Tributylamine or sodium hydride is commonly added to scavenge hydrogen iodide, shifting the equilibrium toward product formation. A representative procedure involves:

| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | 25 | 72 |

| Ethyl iodide | DMF | 90 | 82 |

| 3-Methylbutyl iodide* | DMF | 90 | 65* |

*Theoretical yield based on steric adjustment from.

Purification and Characterization

Crude 1-(3-methylbutyl)quinolin-1-ium iodide is purified via recrystallization from methanol or acetone. Key spectroscopic features include:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, 6H, CH(CH₃)₂), 1.75 (m, 2H, CH₂CH(CH₃)₂), 3.55 (t, 2H, NCH₂), 8.40–7.50 (m, 7H, aromatic).

-

IR (KBr) : 1640 cm⁻¹ (C=N⁺), 1150 cm⁻¹ (C-I).

Challenges and Isomer Formation

Steric bulk from the 3-methylbutyl group may lead to byproducts such as 4-alkylated isomers. For example, reactions with cyclic active methylene compounds produce 2- and 4-substituted quinolines in ratios dependent on temperature and solvent. At 90°C in DMF, the 2-substituted isomer predominates (82% vs. 17% 4-isomer).

Industrial-Scale Considerations

Batch reactors with reflux condensers minimize alkyl iodide loss. Continuous flow systems improve heat dissipation and reduce reaction times to 2–4 hours. Environmental concerns drive efforts to replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME).

Análisis De Reacciones Químicas

Types of Reactions

1-(3-methylbutyl)quinolin-1-ium;iodide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis .

Aplicaciones Científicas De Investigación

1-(3-methylbutyl)quinolin-1-ium;iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Medicine: It has potential therapeutic applications and is studied for its effects on various diseases and medical conditions.

Industry: It is used in the production of various industrial products and materials .

Mecanismo De Acción

The mechanism of action of 1-(3-methylbutyl)quinolin-1-ium;iodide involves its interaction with specific molecular targets and pathways in the body. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural Analogs with Oxygen-Containing Substituents

Compounds 3a–c () feature oxygen-containing groups (amide, methoxy, ethoxy) on a benzo[f]quinolinium core. Key differences include:

- 3a (2-amino-2-oxoethyl substituent) exhibits a higher melting point (238–240°C) and yield (84%) compared to 3b (methoxy: 149–153°C, 70% yield) and 3c (ethoxy: 125–127°C, 73% yield).

Table 1: Physical Properties of Oxygen-Substituted Quinolinium Salts

| Compound | Substituent | Counterion | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 3a | 2-Amino-2-oxoethyl | Iodide | 238–240 | 84 |

| 3b | 2-Methoxy-2-oxoethyl | Bromide | 149–153 | 70 |

| 3c | 2-Ethoxy-2-oxoethyl | Bromide | 125–127 | 73 |

Analogs with Bulky Alkyl Chains and Sulfur-Containing Groups

- 1-(5-Cyclohexylpentyl)-3-(cyclohexylthio)quinolin-1-ium iodide () incorporates a bulky cyclohexylpentyl chain and thioether group. Its synthesis via microwave irradiation (170°C, 15 minutes) achieves moderate yields (46–80%) and demonstrates potent anticryptococcal activity (MIC values <1 µg/mL for Cryptococcus neoformans) .

- 3-Methylbenzo[d]thiazol-methylquinolinium derivatives () feature styryl substituents and exhibit broad-spectrum antibacterial activity. Their extended conjugation systems (λmax ~500–600 nm) enhance fluorescence, making them suitable for bioimaging .

Counterion Effects: Iodide vs. Bromide

- 1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide () and 3a–o () highlight the role of counterions. Iodide salts generally exhibit higher solubility in polar solvents compared to bromides due to lower lattice energy. For example, 3a (iodide) dissolves readily in DMSO, while 3b–c (bromide) require sonication for crystallization .

- Iodide counterions also enhance fluorescence quantum yields in cyanine dyes like NK-4 (), which contains three quinolinium rings and two iodide ions for charge balance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methylbutyl)quinolin-1-ium iodide, and what factors influence yield?

- Methodological Answer : The compound can be synthesized via microwave-assisted alkylation (MWAS) under inert conditions. Key steps include:

- Quaternization : Reacting quinoline derivatives with 3-methylbutyl iodide in polar solvents (e.g., water or dioxane) at 170°C for 15–30 minutes under N₂ .

- Catalysis : CuI and Cs₂CO₃ are critical for accelerating the coupling reaction; stoichiometric ratios (e.g., 1:1.2 for iodide to quinoline) minimize side products .

- Purification : Precipitation with diethyl ether or ethyl acetate yields crystalline products (35–55% typical yields). Low yields often stem from incomplete alkylation or competing hydrolysis—monitor via TLC .

Q. How should researchers characterize the structural integrity of 1-(3-methylbutyl)quinolin-1-ium iodide?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks in DMSO-d₆ (e.g., δ 9.61 for quinolinium protons, δ 4.96 for methylbutyl chain protons). Multiplicity analysis (e.g., doublets for aromatic protons) confirms substitution patterns .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C₃₀H₄₀INS requires C 62.81%, H 7.03%) .

- HRMS : Confirm molecular ion peaks (e.g., [M-I]⁺ at m/z 456.2) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in quinolinium derivatives?

- Methodological Answer :

- Refinement with SHELXL : Use high-resolution X-ray data (≤1.0 Å) for anisotropic displacement parameters. SHELXL’s TWIN and BASF commands correct for twinning, common in ionic crystals .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., I⁻···H–C contacts) using PLATON to validate packing efficiency .

- Data Contradictions : If bond lengths deviate >0.02 Å from DFT models, re-exclude absorption effects (SADABS) or consider disorder modeling .

Q. What strategies address contradictory bioactivity results in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Systematically modify the quinolinium core (e.g., phenethylthio vs. benzylthio groups) and assess antimicrobial activity (IC₅₀) against control strains (e.g., S. aureus vs. E. coli) .

- Mechanistic Probes : Use fluorescent analogs (e.g., 3-azidopropyl derivatives) for cellular uptake studies via confocal microscopy .

- Computational Modeling : Dock optimized structures (DFT/B3LYP) into target proteins (e.g., E. coli DNA gyrase) to rationalize activity trends .

Q. How can researchers optimize reaction conditions to mitigate byproducts in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use inline FTIR or GC-MS to detect intermediates (e.g., unreacted quinoline or alkyl halides) .

- Solvent Optimization : Replace dioxane with i-PrOH to reduce hydrolysis of iodide intermediates .

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling—Pd systems may improve selectivity for aryl-thioether linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.